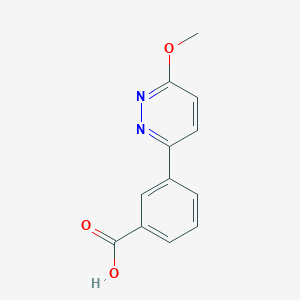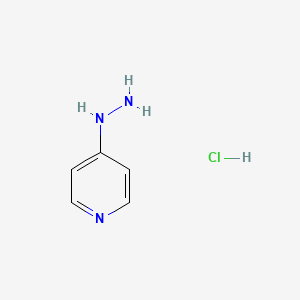![molecular formula C13H17N3O4 B1322243 Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-57-7](/img/structure/B1322243.png)
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. They are often synthesized and characterized for their potential use as pharmaceuticals, with particular interest in their interactions at the molecular level and their physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves reactions that form the pyrimidine ring or modify its substituents. For example, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved through a Biginelli three-component cyclocondensation reaction, which is a common method for synthesizing pyrimidine derivatives . Similarly, other derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, were synthesized and tested for their biological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using spectroscopic methods and quantum chemical calculations. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, and its properties were evaluated by quantum chemical calculations . These analyses provide insights into the electronic transitions, vibrational modes, and molecular interactions within the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclocondensation. The reactivity of these compounds is often studied using local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which help identify reactive sites within the molecule . These analyses are crucial for understanding how pyrimidine derivatives interact with biological targets and for designing compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their thermodynamic parameters, binding energies, and spectroscopic properties, are evaluated to understand their stability and reactivity. For example, the binding energy of the dimer formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be 10.40 kcal/mol using DFT calculations, indicating the strength of intermolecular interactions . These properties are essential for predicting the behavior of these compounds in biological systems and for their potential development as drugs.
科学的研究の応用
Synthesis and Properties
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate is involved in various synthetic processes. For instance, its derivatives, such as ethyl 2,3,4,8-tetrahydro-3-methyl-2,4-dioxopyrido[2,3-d] pyrimidine-6-carboxylates, are synthesized through condensation reactions and have unique rearrangement properties under hydrolysis (Nagamatsu, Koga, & Yoneda, 1984).
Pharmaceutical Applications
This compound and its derivatives show potential in pharmaceutical research. Pyrimidine-5-carboxylate derivatives synthesized from this compound have been evaluated for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Chemical Transformations
The compound is also used in chemical transformations. For example, it undergoes transformations to produce various pyrimidine derivatives, which are used in further chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).
Material Science Applications
In material science, derivatives of this compound are used in the synthesis of novel compounds with unique structural properties. These synthesized materials are studied for various potential applications, including as precursors for advanced materials (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Safety And Hazards
特性
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-13(18)9-7(2)20-12-10(9)11(14-5-6-17)15-8(3)16-12/h17H,4-6H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQHIIWXYWST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)NCCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)




![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)


![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)